

The chemical structure and properties of N-Formylkynurenine.

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Compound of Interest		
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N-Formylkynurenine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylkynurenine (NFK) is a pivotal intermediate in the kynurenine pathway, the primary route of tryptophan catabolism. Historically viewed as a transient precursor to kynurenine, recent research has unveiled its broader significance in physiological and pathological processes. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of **N-Formylkynurenine**. It includes a compilation of quantitative data, detailed experimental protocols for its analysis and the assessment of related enzyme activities, and visualizations of key metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of tryptophan metabolism and its implications for drug discovery and development.

Chemical Structure and Properties

N-Formylkynurenine is a derivative of the amino acid kynurenine, featuring a formyl group attached to the amino group of the anthraniloyl moiety. Its systematic IUPAC name is 2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid.[1]



Chemical Identifiers

Identifier	Value
IUPAC Name	2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid[1]
Molecular Formula	C11H12N2O4[1]
Molecular Weight	236.22 g/mol [1]
CAS Number	1022-31-7[1]
SMILES	C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O

Physicochemical Properties

A summary of the key physicochemical properties of **N-Formylkynurenine** is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Physical State	Solid	PubChem
Melting Point	169-170 °C	ChemicalBook
Water Solubility	1.05 g/L (Predicted)	HMDB
Solubility	Soluble in DMSO and methanol	BPS Bioscience
pKa (Strongest Acidic)	1.65 (Predicted)	HMDB
pKa (Strongest Basic)	8.96 (Predicted)	HMDB
LogP	-1.8 (Predicted)	HMDB
Stability	Hygroscopic; protect from light. Unstable in the presence of trichloroacetic acid, which hydrolyzes it to kynurenine.	BPS Bioscience, bioRxiv



Spectroscopic Data

Spectroscopic data are essential for the identification and quantification of **N-Formylkynurenine**.

Spectroscopic Technique	Data
UV-Vis Absorption	Exhibits an absorption peak at approximately 321 nm. In water, the absorption spectrum of NFK shows a distinct peak around this wavelength.
Fluorescence	Fluorescence emission peaks are observed between 400 and 440 nm upon excitation at 320 nm.
Mass Spectrometry	In positive electrospray ionization (ESI-MS), the protonated molecule [M+H] ⁺ is observed at m/z 237. Fragmentation of this ion can lead to characteristic product ions.
¹ H NMR	Predicted ¹ H NMR spectra in D ₂ O are available in public databases such as the Human Metabolome Database (HMDB).
¹³ C NMR	Predicted ¹³ C NMR spectra in D ₂ O are also available in public databases.

Biosynthesis and Metabolism

N-Formylkynurenine is the initial product of tryptophan breakdown via the kynurenine pathway.

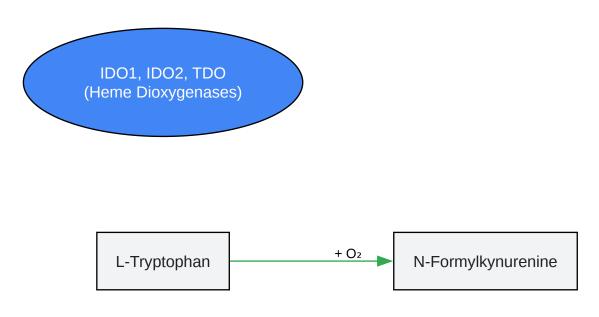
Biosynthesis

The formation of **N-Formylkynurenine** is the first and rate-limiting step in the kynurenine pathway. This reaction involves the oxidative cleavage of the indole ring of L-tryptophan and is catalyzed by two heme-containing dioxygenase enzymes:



- Indoleamine 2,3-dioxygenase (IDO1 and IDO2): Found in a wide range of tissues and immune cells.
- Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver.

The expression and activity of these enzymes are tightly regulated, particularly IDO1, which is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-y).



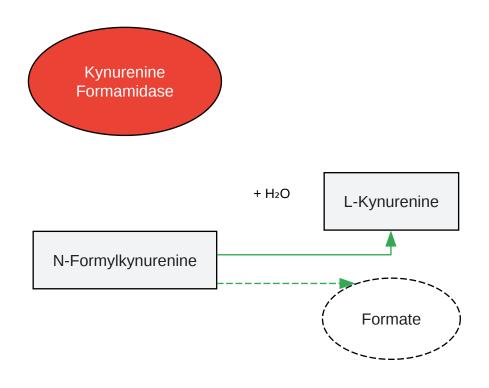
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Figure 1: Enzymatic conversion of L-Tryptophan to **N-Formylkynurenine**.

Metabolism

N-Formylkynurenine is rapidly metabolized to L-kynurenine through the action of kynurenine formamidase (also known as arylformamidase). This enzyme hydrolyzes the formyl group, releasing formate. L-kynurenine then serves as a central branch point for the remainder of the kynurenine pathway, leading to the production of several neuroactive and immunomodulatory molecules.





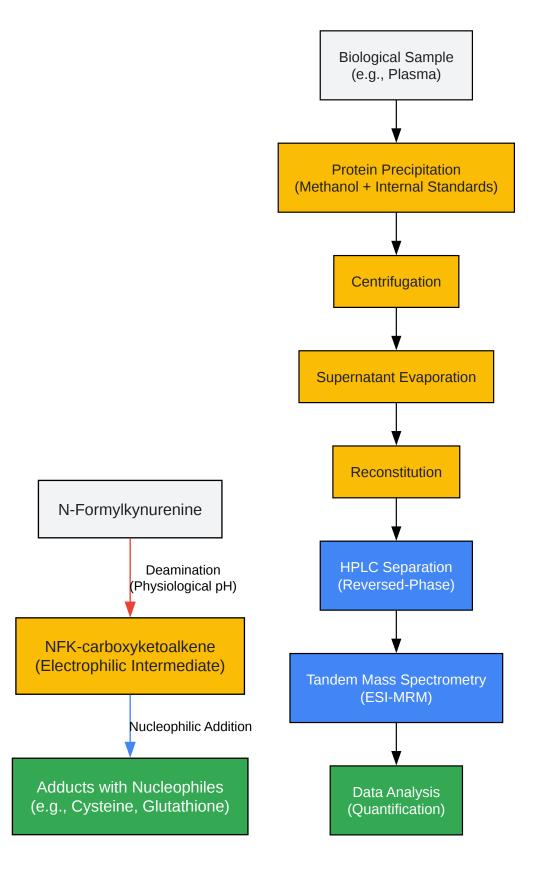
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Figure 2: Hydrolysis of **N-Formylkynurenine** to L-Kynurenine.

Non-Enzymatic Reactions

Recent studies have highlighted that **N-Formylkynurenine** can undergo non-enzymatic transformations, particularly under physiological conditions. In a neutral to slightly alkaline environment, NFK can deaminate to form an electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This reactive species can rapidly form adducts with nucleophiles such as cysteine and glutathione. This suggests a novel, non-enzymatic branch of the kynurenine pathway, the biological significance of which is an active area of research.





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References

- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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